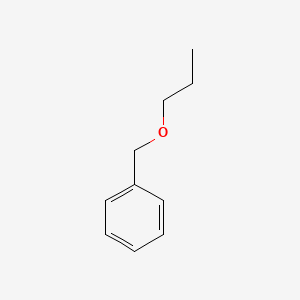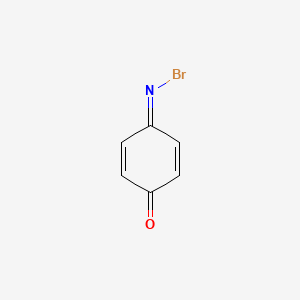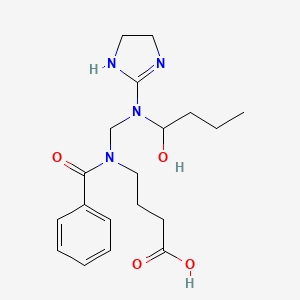
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid is a complex organic compound featuring an imidazole ring, a benzoyl group, and a butyric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as nickel or erbium triflate, and reagents like acyl or sulfonyl chlorides in the presence of bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl and butyric acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity, while the butyric acid moiety can influence its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are examples of compounds with a benzoyl group.
Butyric Acid Derivatives: Compounds like butyric acid and its esters are structurally related.
Uniqueness
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
81186-18-7 |
|---|---|
Molekularformel |
C19H28N4O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(1-hydroxybutyl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N4O4/c1-2-7-16(24)23(19-20-11-12-21-19)14-22(13-6-10-17(25)26)18(27)15-8-4-3-5-9-15/h3-5,8-9,16,24H,2,6-7,10-14H2,1H3,(H,20,21)(H,25,26) |
InChI-Schlüssel |
GARHORUDOLGIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N(CN(CCCC(=O)O)C(=O)C1=CC=CC=C1)C2=NCCN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


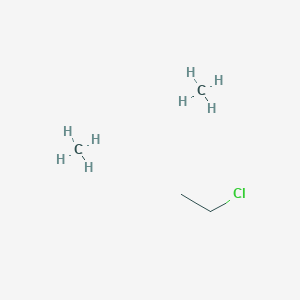

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)




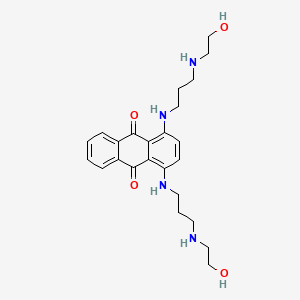
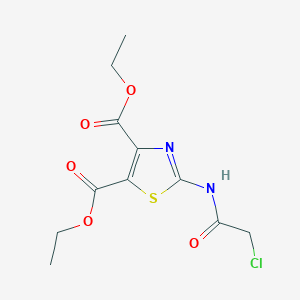
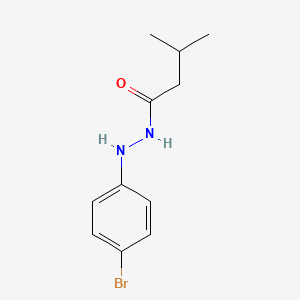
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
